2-Selenophenecarboxaldehyde
CAS No.: 25109-26-6
Cat. No.: VC2314066
Molecular Formula: C5H4OSe
Molecular Weight: 159.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25109-26-6 |
---|---|
Molecular Formula | C5H4OSe |
Molecular Weight | 159.06 g/mol |
IUPAC Name | selenophene-2-carbaldehyde |
Standard InChI | InChI=1S/C5H4OSe/c6-4-5-2-1-3-7-5/h1-4H |
Standard InChI Key | AGBORNIRMFZCGC-UHFFFAOYSA-N |
SMILES | C1=C[Se]C(=C1)C=O |
Canonical SMILES | C1=C[Se]C(=C1)C=O |
Introduction
Identifier | Value |
---|---|
IUPAC Name | Selenophene-2-carbaldehyde |
CAS Number | 25109-26-6 |
Molecular Formula | C₅H₄OSe |
Molecular Weight | 159.0447 g/mol |
InChI | InChI=1S/C5H4OSe/c6-4-5-2-1-3-7-5/h1-4H |
InChI Key | AGBORNIRMFZCGC-UHFFFAOYSA-N |
SMILES | C1=C[Se]C(=C1)C=O |
Physical and Chemical Properties
2-Selenophenecarboxaldehyde possesses distinctive physical and chemical characteristics that influence its behavior in various applications and reactions. Understanding these properties is essential for researchers working with this compound.
Physical Properties
The compound exists as a red-yellow liquid at room temperature , with specific physical constants as detailed in the following table:
Property | Value |
---|---|
Physical State | Liquid |
Color | Red-Yellow |
Boiling Point | 208.1°C at 760 mmHg |
Melting/Freezing Point | 85°C |
Flash Point | 79.6°C |
Vapor Pressure | 0.218 mmHg at 25°C |
These physical properties are important considerations for handling, storage, and application in laboratory and industrial settings.
Chemical Reactivity
2-Selenophenecarboxaldehyde exhibits reactivity characteristic of both aldehydes and selenium-containing heterocycles. The aldehyde group at the 2-position makes it particularly reactive in various chemical transformations, while the selenophene ring contributes to its electronic properties and potential applications in materials science . The compound's solubility in organic solvents enhances its utility in various chemical reactions .
Synthesis Methods
Several approaches exist for the synthesis of 2-selenophenecarboxaldehyde, ranging from laboratory-scale preparations to industrial production methods.
Laboratory Synthesis
The most common laboratory approach for synthesizing 2-selenophenecarboxaldehyde involves the formylation of selenophene using Vilsmeier-Haack reaction conditions. This method typically employs phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 2-position of the selenophene ring. The reaction proceeds through the formation of an iminium intermediate that subsequently undergoes electrophilic aromatic substitution with the selenophene ring.
Chemical Reactions
2-Selenophenecarboxaldehyde participates in various chemical transformations, making it a versatile building block in organic synthesis.
Oxidation Reactions
The aldehyde functional group of 2-selenophenecarboxaldehyde can be oxidized to form selenophene-2-carboxylic acid. This oxidation typically employs common oxidizing agents including hydrogen peroxide and potassium permanganate. The resulting carboxylic acid derivatives find applications in further synthetic transformations.
Reduction Reactions
Reduction reactions can convert 2-selenophenecarboxaldehyde to 2-selenophenemethanol. These transformations commonly utilize reducing agents like sodium borohydride or lithium aluminum hydride. The resulting alcohol can serve as an intermediate for further functionalization of the selenophene ring.
Substitution Reactions
2-Selenophenecarboxaldehyde can participate in nucleophilic substitution reactions, such as the formation of 2-selenophenecarboxylic acid derivatives. These transformations often employ reagents such as organolithium compounds or Grignard reagents. The versatility of these reactions contributes to the compound's utility as a building block in the synthesis of more complex molecules.
Applications and Uses
2-Selenophenecarboxaldehyde has garnered attention for its diverse applications across multiple fields of research and development.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly for the development of more complex organoselenium compounds . Its reactivity profile makes it useful for creating libraries of derivatives with potential applications in various fields.
Materials Science
In materials science, 2-selenophenecarboxaldehyde and its derivatives are of interest due to their unique electronic properties influenced by the selenium atom . The compound is used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). These applications leverage the distinctive electronic characteristics of selenophene-based compounds.
Pharmaceutical Research
The compound has potential applications in pharmaceutical research and drug discovery . Derivatives of 2-selenophenecarboxaldehyde may exhibit biological activities that could be harnessed for therapeutic purposes. Research is ongoing to explore its potential as a therapeutic agent due to its unique biological properties.
Biological Activity and Research Findings
Research into the biological activities of 2-selenophenecarboxaldehyde and its derivatives has revealed several promising areas of investigation.
Mechanisms of Action
The mechanism of action of 2-selenophenecarboxaldehyde and its derivatives often involves interactions with biological molecules through redox reactions. Selenium's ability to undergo redox cycling enables these compounds to modulate oxidative stress and influence various cellular pathways. This property is particularly relevant to their potential applications in pharmaceutical research.
Comparison with Related Compounds
Understanding how 2-selenophenecarboxaldehyde compares to related compounds provides insight into its unique properties and applications.
Structural Analogs
Several compounds are structurally related to 2-selenophenecarboxaldehyde, including:
-
Selenophene: The parent compound, lacking the formyl group
-
2-Selenophenemethanol: A reduced form of 2-selenophenecarboxaldehyde
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Selenophene-2-carboxylic acid: An oxidized form of this compound
Distinctive Features
2-Selenophenecarboxaldehyde is unique due to its formyl group, which imparts distinct reactivity and enables the synthesis of a wide range of derivatives. This functional group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, the presence of selenium in the heterocyclic ring contributes to its electronic properties, distinguishing it from analogous compounds containing other heteroatoms like sulfur or oxygen.
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